

3-Hydroxy Darifenacin: A Comprehensive Technical Guide on the Major Circulating Metabolite

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Compound of Interest		
Compound Name:	3-Hydroxy Darifenacin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **3-hydroxy darifenacin**, the primary circulating active metabolite of darifenacin. Darifenacin is a selective M3 muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] A thorough understanding of its metabolism and the pharmacological profile of its metabolites is critical for drug development and clinical application. This document outlines the metabolic pathway, pharmacokinetic profile, pharmacodynamic activity, and analytical methodologies for the quantification of **3-hydroxy darifenacin**.

Metabolism of Darifenacin

Darifenacin undergoes extensive hepatic metabolism following oral administration, which accounts for its low absolute bioavailability (approximately 15-19% for 7.5 mg and 15 mg extended-release tablets).[2][3] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5]

There are three main metabolic pathways for darifenacin:

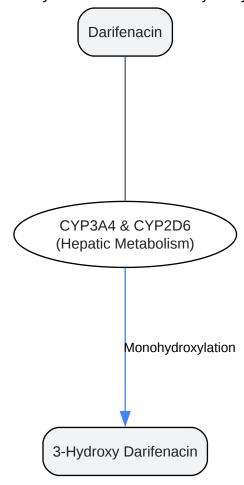
 Monohydroxylation: This occurs on the dihydrobenzofuran ring, leading to the formation of 3hydroxy darifenacin. This is a major pathway.[4][5]



- Dihydrobenzofuran ring opening: This results in the formation of a different set of metabolites.[4][5]
- N-dealkylation: This occurs at the pyrrolidine nitrogen.[4][5]

The initial products of the hydroxylation and N-dealkylation pathways are the major circulating metabolites of darifenacin.[4] However, it is stated that none of these metabolites are likely to contribute significantly to the overall clinical effect of the parent drug.[4][6]

Metabolic Pathway of Darifenacin to 3-Hydroxy Darifenacin



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Metabolic Pathway of Darifenacin.

Pharmacokinetics: Darifenacin vs. 3-Hydroxy Darifenacin



While **3-hydroxy darifenacin** is a major circulating metabolite, specific pharmacokinetic parameters such as Cmax and AUC are not readily available in the public domain for direct comparison with darifenacin. The available information focuses on the parent compound.

Table 1: Pharmacokinetic Parameters of Darifenacin (Extended-Release Tablets)

Parameter	7.5 mg Dose	15 mg Dose
Tmax (steady state)	~7 hours	~7 hours
Absolute Bioavailability	15.4%	18.6%
Protein Binding	~98%	~98%
Volume of Distribution (Vss)	~163 L	~163 L
Elimination Half-life (t½)	13-19 hours	13-19 hours
Clearance	~40 L/h (EMs)	~32 L/h (PMs)

*EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6. [Source:[2][3][7]]

Pharmacodynamics: Receptor Binding and Activity

Both darifenacin and its 3-hydroxy metabolite exhibit antagonist activity at muscarinic receptors. Darifenacin itself is highly selective for the M3 receptor subtype.[8] The 3-hydroxy metabolite also retains affinity for muscarinic receptors, although its potency is significantly lower than the parent compound. One study reported that the primary metabolite has 11% of the activity of darifenacin, and after correcting for in vivo protein binding, it is considered to be 50-fold less potent.[9]

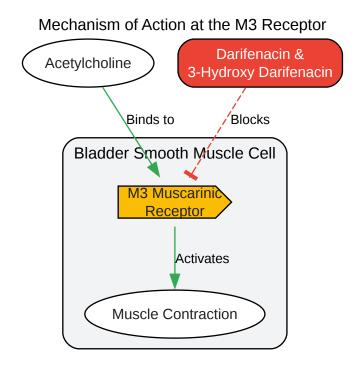
Table 2: Muscarinic Receptor Binding Affinity (Ki, nM) of 3-Hydroxy Darifenacin



Receptor Subtype	Ki (nM)
M1	17.78
M2	79.43
M3	2.24
M4	36.31
M5	6.17

[Source: Data from experiments in CHO cells]

Despite its presence in circulation, the lower potency of **3-hydroxy darifenacin** supports the assertion that it does not contribute significantly to the overall clinical efficacy of darifenacin.[4] [6]



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Mechanism of Action at the M3 Receptor.



Analytical Methodology: Quantification in Human Plasma

Accurate quantification of darifenacin and its metabolites is essential for pharmacokinetic and bioequivalence studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a generalized procedure based on published methods for the quantification of darifenacin in human plasma.

- 1. Materials and Reagents:
- Darifenacin reference standard
- 3-Hydroxy darifenacin reference standard
- Darifenacin-d4 (or other suitable internal standard)
- · HPLC-grade methanol, acetonitrile, dichloromethane, and diethyl ether
- Formic acid
- Control human plasma (K2EDTA)
- 2. Sample Preparation (Liquid-Liquid Extraction):
- Thaw plasma samples at room temperature.
- To 400 μL of plasma in a polypropylene tube, add 50 μL of the internal standard solution (e.g., Darifenacin-d4 at 2500 ng/mL).
- Vortex the sample briefly.
- Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).



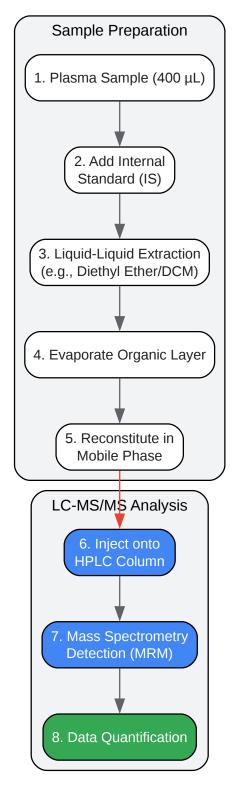
- Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100-200 μL of the mobile phase.
- Vortex and transfer to an autosampler vial for injection.
- 3. Chromatographic Conditions:
- HPLC System: Agilent, Shimadzu, or equivalent.
- Column: A C18 column (e.g., Zorbax SB C18, 3.5 μm) or an amino column (e.g., NUCLEOSIL 100-5 NH2) can be used.[10]
- Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Examples include:
 - Acetonitrile: 10 mM Ammonium Acetate Buffer (pH 5) with Methanol (e.g., 90:10 v/v).[10]
 - Acetonitrile: Water with 0.1% Formic Acid (e.g., 90:10:0.1 v/v/v).
- Flow Rate: 0.5 1.0 mL/min.
- Injection Volume: 10-20 μL.
- 4. Mass Spectrometric Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000, API 4000).
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - Darifenacin: m/z 427.3 → 147.3[10]



- Darifenacin-d4 (IS): m/z 431.4 → 151.2[10]
- Note: The transition for 3-hydroxy darifenacin would need to be optimized but would correspond to its protonated molecular ion and a characteristic fragment ion.
- 5. Calibration and Quantification:
- Prepare a series of calibration standards by spiking control plasma with known concentrations of darifenacin and 3-hydroxy darifenacin.
- Process the calibration standards and quality control samples along with the unknown samples.
- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)
 against the nominal concentration.
- Determine the concentrations of the unknown samples from the regression equation of the calibration curve.



Analytical Workflow for Quantification in Plasma



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Analytical Workflow for Quantification.



Conclusion

3-hydroxy darifenacin is a major circulating metabolite of darifenacin, formed primarily through CYP3A4 and CYP2D6-mediated hydroxylation. While it retains activity as a muscarinic antagonist, its potency is substantially lower than the parent compound, and it is not considered to contribute significantly to the overall clinical effect of darifenacin. The quantification of both darifenacin and **3-hydroxy darifenacin** in biological matrices is reliably achieved through validated LC-MS/MS methods, which are crucial for comprehensive pharmacokinetic and drug metabolism studies. This guide provides researchers and drug development professionals with the foundational technical information regarding this key metabolite.

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